2,2-Diethylpropanedioate

steric hindrance alpha-carbon substitution enolate reactivity

Using unsubstituted diethyl malonate for 5,5-diethyl barbiturate targets forces a three-step sequential alkylation. 2,2-Diethylpropanedioate (CAS 77-25-8) supplies the pre-installed gem-diethyl motif, collapsing the route to a single condensation. • Direct barbital formation with urea under NaOEt catalysis - eliminates two alkylation steps • Fully substituted α-carbon (no acidic protons) remains inert under enolate-generating conditions, preventing side reactions • Cross-validated against NIST and AIST SDBS reference spectra for analytical method development Clear colorless liquid, ≥98% purity, bp 228-230 °C. Ambient storage and shipping.

Molecular Formula C7H10O4-2
Molecular Weight 158.15 g/mol
Cat. No. B8762761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethylpropanedioate
Molecular FormulaC7H10O4-2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)/p-2
InChIKeyLTMRRSWNXVJMBA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethylpropanedioate (Diethyl Diethylmalonate) CAS 77-25-8 Procurement Specifications and Supplier Evaluation Guide


2,2-Diethylpropanedioate (also known as diethyl diethylmalonate or diethyl 2,2-diethylmalonate) is a disubstituted malonic ester derivative with the molecular formula C₁₁H₂₀O₄ (molecular weight: 216.28 g/mol) [1]. The compound features two ethyl groups on the central α-carbon and two ethyl ester groups, which together confer steric and electronic properties that are fundamentally distinct from simpler malonate esters such as diethyl malonate . As a clear colorless liquid with a boiling point range of 228–230 °C (lit.) and density of 0.99 g/mL at 25 °C, it is commercially supplied as a research-use organic synthesis intermediate and has established applications in pharmaceutical synthesis as a precursor for barbiturate-class compounds [2].

Why Diethyl Diethylmalonate Cannot Be Replaced by Unsubstituted Diethyl Malonate in Critical Synthetic Routes


In-class substitution—specifically, attempting to replace 2,2-diethylpropanedioate with unsubstituted diethyl malonate—is chemically non-viable for applications that require a pre-installed geminal diethyl substitution pattern. The presence of the two ethyl substituents at the α-carbon is not merely a structural nuance but is a functional prerequisite for the direct, single-step construction of barbiturate frameworks [1]. While unsubstituted diethyl malonate (CAS 105-53-3) is a versatile building block for a broad array of C–C bond-forming reactions, it cannot provide the required 5,5-diethyl-substituted barbituric acid core without a sequential, multi-step alkylation procedure [2]. Furthermore, the increased steric bulk and the absence of α-hydrogens in 2,2-diethylpropanedioate fundamentally alter its nucleophilic reactivity profile compared to diethyl malonate, which retains two acidic α-protons (pKa ≈ 13) [3]. These molecular differences mean that the two compounds are not interchangeable in either reaction pathways or end-product molecular identity.

Quantitative Differentiation Evidence for 2,2-Diethylpropanedioate Relative to Diethyl Malonate and Other Malonate Esters


Steric Hindrance and Absence of Acidic α-Hydrogens in 2,2-Diethylpropanedioate

Unlike diethyl malonate, which retains two acidic α-hydrogens (pKa ≈ 13) and can readily form an enolate ion with sodium ethoxide for nucleophilic alkylation, 2,2-diethylpropanedioate possesses zero α-hydrogens due to complete substitution at the α-carbon [1]. The diethyl malonate derivative has two acidic α-hydrogens that enable sequential mono- and dialkylation; the product of a malonic ester alkylation has one acidic α-hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester [2]. In contrast, the fully substituted 2,2-diethylpropanedioate cannot undergo further enolate formation at this position, which is a fundamental mechanistic distinction .

steric hindrance alpha-carbon substitution enolate reactivity

Higher Boiling Point of 2,2-Diethylpropanedioate Compared to Unsubstituted Diethyl Malonate

The boiling point of 2,2-diethylpropanedioate is 228–230 °C at atmospheric pressure (lit.), which is approximately 30 °C higher than that of the unsubstituted comparator diethyl malonate, which boils at 199 °C (lit.) [1]. This difference is consistent with the increased molecular mass (216.28 g/mol vs. 160.17 g/mol) and greater van der Waals interactions due to the additional ethyl substituents. The density of the target compound is 0.99 g/mL at 25 °C, which is slightly lower than that of diethyl malonate (1.055 g/mL at 25 °C) [2][3].

boiling point physical property distillation purification

Pre-Installed Geminal Diethyl Substitution Enables Direct Barbiturate Synthesis

The presence of two ethyl groups already installed at the α-carbon of 2,2-diethylpropanedioate eliminates the need for a two-step sequential alkylation process that would be required if starting from diethyl malonate [1]. In the condensation of a diethyl malonate derivative with urea under sodium ethoxide catalysis to form a barbiturate, the 5,5-disubstitution pattern of the barbituric acid ring is derived directly from the pre-existing α-substituents of the malonate ester [2]. Specifically, 2,2-diethylpropanedioate condenses with urea in the presence of sodium ethoxide to yield barbital (5,5-diethylbarbituric acid) in a single step, a pathway that is inaccessible using unsubstituted diethyl malonate without prior alkylation [3][4].

barbiturate synthesis pharmaceutical intermediate condensation barbital

Increased LogP and Lipophilicity Relative to Unsubstituted Malonates

2,2-Diethylpropanedioate exhibits a computed octanol-water partition coefficient (XLogP3) of 2.5, which is markedly higher than the values for less substituted malonate esters [1]. For reference, unsubstituted diethyl malonate has a reported XLogP3 of approximately 0.96, while diethyl ethylmalonate (a mono-substituted analog) has a computed LogP of approximately 1.75 [2]. This stepwise increase in lipophilicity corresponds to the incremental addition of ethyl substituents at the α-carbon position and is consistent across multiple authoritative databases [3].

LogP lipophilicity XLogP3 partition coefficient

Availability of Authenticated Reference Spectral Data for Identity Verification

For procurement quality assurance and analytical method development, 2,2-diethylpropanedioate benefits from the availability of authenticated reference spectra in authoritative public spectral databases. The National Institute of Advanced Industrial Science and Technology (AIST) SDBS database contains a complete spectral collection for this compound, including ¹H NMR (89.56 MHz, CDCl₃), ¹³C NMR (25.16 MHz, CDCl₃), and IR (liquid film) spectra [1][2][3]. Additionally, the NIST Chemistry WebBook provides a Coblentz Society-evaluated infrared reference spectrum [4]. Commercial vendors confirm structural identity via NMR and provide GC purity specifications (typically ≥97.0–98.0%) [5].

NMR spectroscopy IR spectroscopy quality control identity verification

Higher Molecular Weight and Distinct Refractive Index for Identity Confirmation

2,2-Diethylpropanedioate exhibits a molecular weight of 216.28 g/mol, which is 56.11 g/mol higher than that of unsubstituted diethyl malonate (160.17 g/mol), a difference attributable to the two additional ethyl groups (2 × C₂H₅ = 58.08 g/mol net increase) [1][2]. The refractive index of the target compound is n20/D 1.423 (lit.), whereas diethyl malonate has a refractive index of n20/D 1.413 (lit.), yielding a measurable difference of 0.010 refractive index units [3]. Commercial vendors specify a refractive index range of 1.4220–1.4260 at 20 °C as part of their product acceptance criteria .

refractive index molecular weight physical property identity confirmation

Procurement-Relevant Application Scenarios for 2,2-Diethylpropanedioate Based on Quantitative Differentiation Evidence


Synthesis of Barbital (5,5-Diethylbarbituric Acid) and Related Barbiturate Hypnotics

When the synthetic target is a barbiturate derivative requiring the 5,5-diethyl substitution pattern—such as barbital, the prototype barbiturate hypnotic—2,2-diethylpropanedioate is the direct condensation partner with urea. As established in the evidence above, this compound eliminates the need for sequential alkylation steps that would be required if unsubstituted diethyl malonate were used [1]. The condensation proceeds under sodium ethoxide catalysis to yield barbital directly, a pathway that is both well-documented and industrially relevant [2]. Procurement of the pre-substituted diester rather than diethyl malonate reduces synthetic step count from three to one and ensures correct product substitution [3].

Precursor for 2,2-Diethylmalonic Acid via Ester Hydrolysis

2,2-Diethylpropanedioate serves as the direct precursor to 2,2-diethylmalonic acid (diethylpropanedioic acid) through ester hydrolysis. The fully substituted malonic acid derivative has a reported melting point of 129–131 °C (lit.) and is employed in coordination chemistry and as a building block for further derivatization [1][2]. The higher molecular weight and distinct physical properties of the diethyl-substituted diester (versus unsubstituted or mono-substituted analogs) ensure that hydrolysis yields the desired gem-diethyl dicarboxylic acid, which cannot be obtained from diethyl malonate without prior alkylation [3].

Analytical Method Development and Reference Standard Use

The availability of authenticated reference spectra from AIST SDBS and NIST WebBook makes 2,2-diethylpropanedioate suitable for use as a reference standard in analytical method development [1][2]. The compound's distinct refractive index (n20/D 1.423), boiling point (228–230 °C), and LogP (2.5) provide multiple orthogonal parameters for identity verification and purity assessment [3]. Researchers procuring this compound for method validation benefit from the ability to cross-reference their own spectral data against publicly available, peer-reviewed reference spectra, thereby supporting regulatory compliance and data reproducibility .

Non-Enolizable Malonate Core in Enantioselective Catalysis

Because 2,2-diethylpropanedioate lacks any acidic α-hydrogens, it cannot undergo enolate formation under standard basic conditions [1]. This property makes the compound useful as a non-nucleophilic, sterically bulky malonate scaffold in asymmetric catalysis and ligand design, where enolate-mediated side reactions must be avoided [2]. The compound's fully substituted α-carbon ensures that it remains chemically inert under reaction conditions that would otherwise deprotonate and activate less substituted malonate esters [3].

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